

Coated vs. Uncoated Sodium Percarbonate: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium percarbonate

Cat. No.: B100135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Sodium percarbonate, an adduct of sodium carbonate and hydrogen peroxide, is a versatile and powerful oxidizing agent. Its efficacy, however, is significantly influenced by a key formulation choice: the presence or absence of a coating. This guide provides a detailed comparison of coated and uncoated **sodium percarbonate**, supported by experimental data, to inform formulation decisions in research, scientific, and drug development applications where controlled release and stability are critical.

Executive Summary

The primary distinction between coated and uncoated **sodium percarbonate** lies in their stability and the rate of active oxygen release. Uncoated **sodium percarbonate** offers immediate release of hydrogen peroxide upon contact with water, which can be advantageous for applications requiring rapid oxidation. However, this reactivity also makes it susceptible to degradation during storage, especially in humid and warm conditions.

Coated **sodium percarbonate**, on the other hand, is engineered for enhanced stability and controlled release. A protective layer around the **sodium percarbonate** core mitigates premature decomposition, extending shelf life and allowing for a delayed or sustained release of active oxygen. This controlled release is crucial in formulations where interaction with other components needs to be timed, such as in multi-step chemical reactions or advanced drug delivery systems.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between uncoated and various coated forms of **sodium percarbonate** based on available experimental data.

Table 1: Physical and Chemical Properties

Property	Uncoated Sodium Percarbonate	Coated Sodium Percarbonate
Appearance	White crystalline powder or granules	White spherical granules with a protective film
Active Oxygen Content	Typically >13.5%	Typically >13.0%
Moisture Content	Prone to moisture absorption	Lower moisture absorption due to protective coating
Flowability	Can be prone to caking	Enhanced flowability and reduced dustiness
Solubility	Rapid dissolution in water	Dissolution rate is controlled by the coating material and thickness

Table 2: Comparative Dissolution and Release Data

The following data is adapted from a study by Xing et al. (2017), which investigated the release of **sodium percarbonate** (SPC) in deionized water under static conditions.

Sample	Coating Material	Coating/Core Ratio (wt.%)	Average Shell Thickness (µm)	Time for 50% SPC Release (T50)	Time for Complete SPC Release
Uncoated SPC	N/A	N/A	N/A	< 30 seconds	~ 1 minute
Coated SPC	Sodium Sulphate	50	53 ± 9	~ 1 minute	~ 3 minutes
Coated SPC	1.6R Sodium Silicate	53	109 ± 8	~ 2 minutes	~ 4 minutes
Coated SPC	2.35R Sodium Silicate	53	123 ± 9	~ 10.3 minutes	~ 14 minutes

Note: "R" refers to the molar ratio of SiO₂ to Na₂O in the sodium silicate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **sodium percarbonate** efficacy. Below are summaries of key experimental protocols.

Determination of Active Oxygen Content (Based on ASTM D2180)

This method determines the amount of active oxygen, which is a measure of the product's oxidizing power.

- Principle: The active oxygen content is determined by titrating an acidified aqueous solution of the **sodium percarbonate** sample with a standardized solution of potassium permanganate (KMnO₄). The hydrogen peroxide released from the **sodium percarbonate** reacts with the potassium permanganate.
- Apparatus: Standard laboratory glassware including a burette, pipette, and Erlenmeyer flask.

- Reagents:
 - Standardized 0.1 N Potassium Permanganate solution
 - Sulfuric Acid (1:9 solution)
 - Distilled or deionized water
- Procedure: a. A precisely weighed sample of **sodium percarbonate** is dissolved in a known volume of distilled water. b. The solution is acidified with sulfuric acid. c. The acidified solution is then titrated with the standardized potassium permanganate solution until a faint, persistent pink color is observed, indicating the endpoint. d. A blank titration is performed for correction.
- Calculation: The active oxygen content is calculated based on the volume of KMnO_4 solution used, its normality, and the weight of the sample.

Measurement of Dissolution and Release Profiles

This experiment, as described by Xing et al. (2017), quantifies the rate at which **sodium percarbonate** and its active component are released into a solution.

- Principle: The concentration of hydrogen peroxide released from the **sodium percarbonate** particles over time is measured using a UV-vis spectrophotometer following a colorimetric reaction.
- Apparatus:
 - UV-vis Spectrophotometer
 - Constant temperature water bath or environmental chamber
 - Beakers, magnetic stirrer, and micropipettes
- Procedure: a. A known mass of uncoated or coated **sodium percarbonate** particles is added to a specific volume of deionized water at a controlled temperature. b. At regular time intervals, an aliquot of the solution is withdrawn. c. The withdrawn sample is immediately diluted to stop the reaction. d. The diluted sample is then mixed with reagents (e.g., iodide

and molybdate) that react with hydrogen peroxide to produce a colored complex. e. The absorbance of the colored solution is measured using a UV-vis spectrophotometer at a specific wavelength. f. The concentration of hydrogen peroxide is determined from a calibration curve.

- Data Analysis: The cumulative percentage of **sodium percarbonate** released is plotted against time to generate dissolution and release profiles.

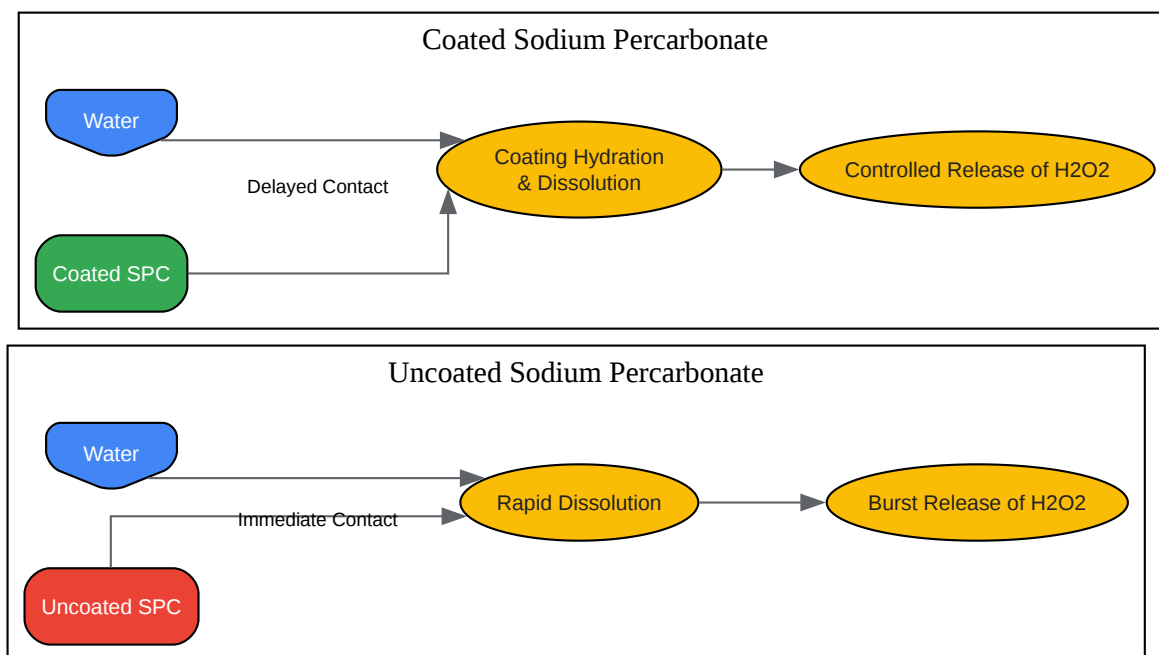
Assessment of Thermal Stability

Isothermal microcalorimetry is a sensitive technique used to measure the heat generated by the decomposition of **sodium percarbonate**, providing an indication of its stability.

- Principle: The sample is held at a constant, elevated temperature, and the heat flow from the sample is measured over time. A higher heat flow indicates a faster rate of decomposition and lower stability.
- Apparatus: Isothermal microcalorimeter (e.g., Thermal Activity Monitor).
- Procedure: a. A known weight of the **sodium percarbonate** sample is sealed in an ampoule. b. The sample ampoule and a reference ampoule are placed in the microcalorimeter, which is maintained at a constant temperature (e.g., 40°C). c. The heat flow from the sample is recorded over a set period (e.g., 48 hours).
- Data Analysis: The heat flow (in $\mu\text{W/g}$) is plotted against time. The stability is often assessed by the heat flow value at a specific time point (e.g., 16 or 48 hours). A lower value signifies greater stability.

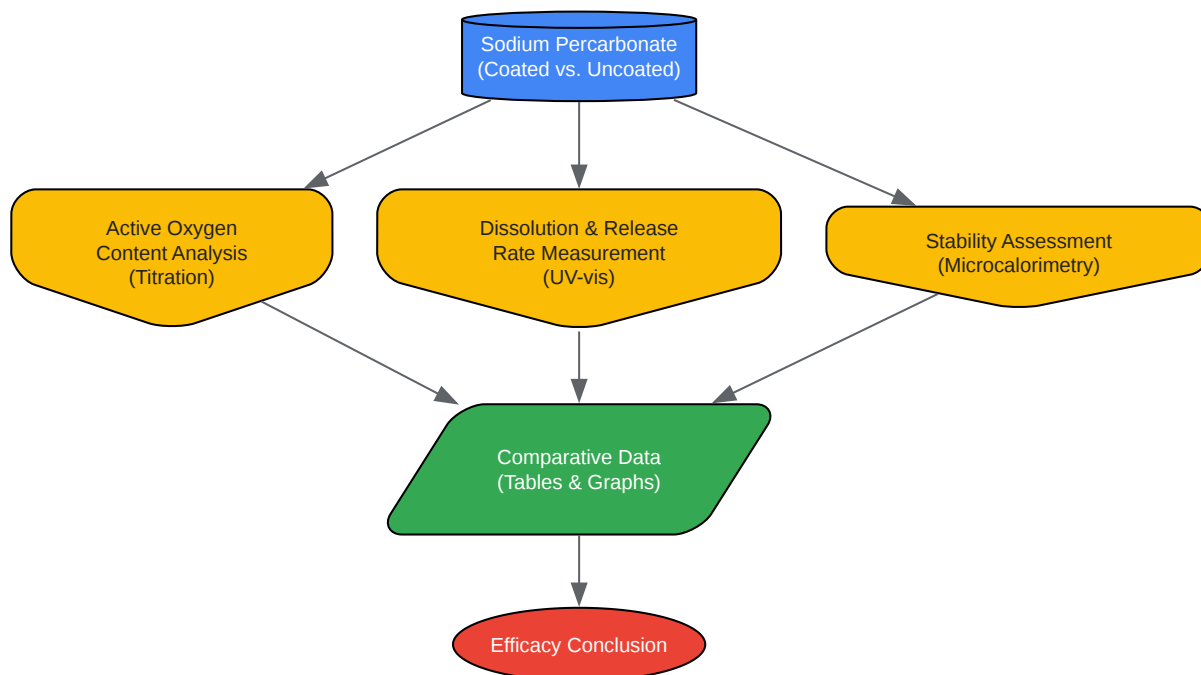
Mandatory Visualizations

The following diagrams illustrate key concepts related to the comparison of coated and uncoated **sodium percarbonate**.



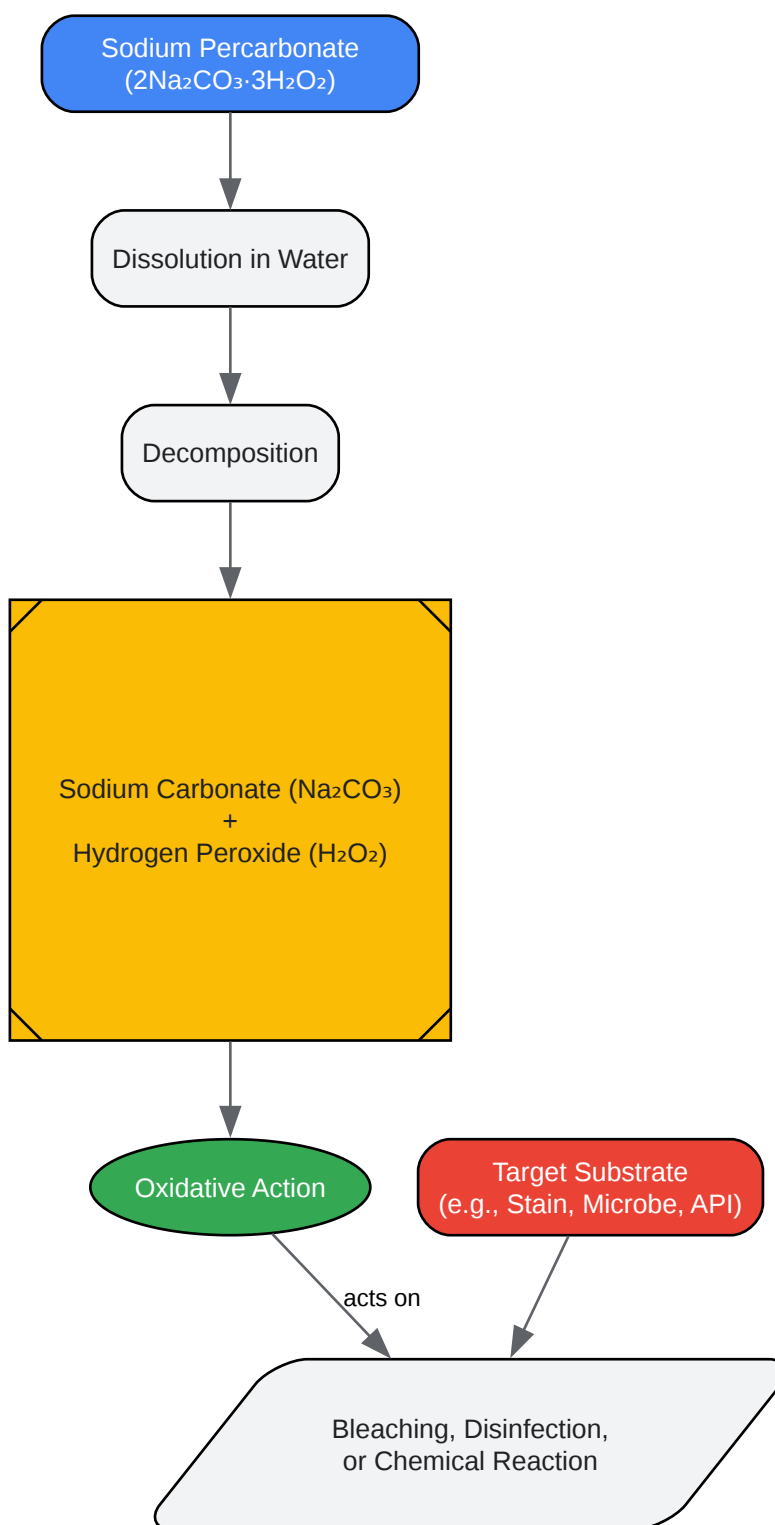
[Click to download full resolution via product page](#)

Caption: Dissolution and release mechanism of uncoated vs. coated **sodium percarbonate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing the efficacy of **sodium percarbonate**.



[Click to download full resolution via product page](#)

Caption: General mechanism of action for **sodium percarbonate**.

- To cite this document: BenchChem. [Coated vs. Uncoated Sodium Percarbonate: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100135#comparing-the-efficacy-of-coated-vs-uncoated-sodium-percarbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com